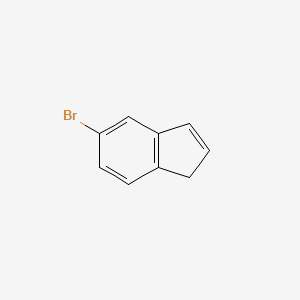

5-bromo-1H-indene

Overview

Description

5-Bromo-1H-indene: is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a bromine atom at the 5-position of the indene ring makes this compound particularly interesting for various chemical reactions and applications

Mechanism of Action

Target of Action

5-Bromo-1H-indene is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various changes at the molecular level . These changes can influence a range of biological processes, contributing to the compound’s overall effect.

Biochemical Pathways

They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Pharmacokinetics

The molecular weight of this compound is 19506 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially have similar effects.

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding often results in the activation or inhibition of enzymes, such as kinases and phosphatases, which play crucial roles in cellular signaling pathways . Additionally, this compound can directly interact with DNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain metabolic pathways and improve cellular function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is particularly relevant for its potential use in targeting specific tissues or organs in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with DNA and transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Bromination of Indene:

Starting Material: Indene

Reagent: Bromine (Br2)

Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures. The bromine is added dropwise to a solution of indene in the solvent, and the reaction mixture is stirred until the bromination is complete.

Product: 5-Bromo-1H-indene

-

Palladium-Catalyzed Cross-Coupling Reactions:

Starting Material: this compound

Reagents: Various aryl or alkyl halides

Catalyst: Palladium (Pd) complexes

Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 80-120°C) in the presence of a base (e.g., potassium carbonate or sodium hydroxide).

Product: Substituted indenes

Industrial Production Methods: The industrial production of this compound typically involves the bromination of indene on a large scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

-

Electrophilic Substitution:

Reagents: Various electrophiles (e.g., halogens, nitro groups)

Conditions: Typically carried out in the presence of a Lewis acid catalyst (e.g., aluminum chloride)

Products: Substituted indenes

-

Nucleophilic Substitution:

Reagents: Nucleophiles (e.g., amines, thiols)

Conditions: Often carried out in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures

-

Oxidation:

Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Conditions: Typically carried out in acidic or basic media

Products: Oxidized indenes (e.g., indanones)

Common Reagents and Conditions:

Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide

Major Products:

Electrophilic Substitution: Various substituted indenes

Nucleophilic Substitution: Amino, thiol, and other substituted indenes

Oxidation: Indanones and other oxidized derivatives

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 5-Bromo-1H-indene is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: It serves as a substrate in various catalytic reactions, including palladium-catalyzed cross-coupling reactions.

Biology:

Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and other biochemical processes.

Medicine:

Drug Development: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

- 5-Chloro-1H-indene

- 5-Fluoro-1H-indene

- 5-Iodo-1H-indene

Comparison:

- Reactivity: The reactivity of 5-Bromo-1H-indene is influenced by the presence of the bromine atom, which can participate in various substitution and coupling reactions. Compared to its chloro, fluoro, and iodo analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

- Applications: While all these compounds can be used in similar applications, the choice of halogen substituent can affect the properties of the final product. For example, 5-Fluoro-1H-indene may be preferred in applications requiring higher electronegativity, while 5-Iodo-1H-indene may be used in reactions requiring a more reactive halogen.

Biological Activity

5-Bromo-1H-indene is a brominated derivative of indene, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C9H7Br

- Molecular Weight : 195.06 g/mol

- CAS Number : 75476-78-7

This compound exhibits its biological effects through several mechanisms:

- Interaction with Enzymes : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may affect cellular components.

- Cell Signaling Pathways : The compound influences various cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

- Receptor Binding : It binds to specific receptors on cell surfaces, initiating intracellular signaling cascades that can modulate apoptosis and proliferation.

Biological Activities

This compound has demonstrated a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound exhibits antiproliferative effects against various human cancer cell lines. In vitro assays indicate that it has comparable efficacy to established chemotherapeutics like cisplatin while exhibiting lower toxicity towards normal cells.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Activity : As with many indole derivatives, this compound possesses antioxidant properties that may contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study highlighted the compound's ability to inhibit the growth of various cancer cell lines, suggesting potential for development as an anticancer drug. The results indicated significant reductions in cell viability at specific concentrations compared to untreated controls.

-

Enzyme Interaction Studies :

- Research focusing on the interaction between this compound and cytochrome P450 enzymes revealed that it could alter enzyme activity, impacting drug metabolism and efficacy. This finding is crucial for understanding the pharmacokinetics of drugs metabolized by these enzymes.

-

Cellular Mechanism Investigations :

- Investigations into the cellular mechanisms revealed that this compound could induce apoptosis in cancer cells through activation of specific signaling pathways associated with programmed cell death.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in human cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Antioxidant | Protects cells from oxidative stress | |

| Enzyme Interaction | Modulates cytochrome P450 enzyme activity | |

| Apoptosis Induction | Activates pathways leading to programmed cell death |

Properties

IUPAC Name |

5-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKSAJLIFPVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372666 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-78-7 | |

| Record name | 5-bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.